molecular formula C8H7NO2 B1511086 5-Acetyl-2-methylfuran-3-carbonitrile CAS No. 50626-10-3

5-Acetyl-2-methylfuran-3-carbonitrile

Cat. No.: B1511086
CAS No.: 50626-10-3
M. Wt: 149.15 g/mol
InChI Key: DTBKUCMILXXWAZ-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylfuran-3-carbonitrile is a furan derivative characterized by a five-membered oxygen-containing aromatic ring substituted with:

  • Acetyl group at position 5,
  • Methyl group at position 2,
  • Cyano group at position 2.

Furan-based carbonitriles are often explored in medicinal chemistry and materials science due to their electron-rich aromatic systems and versatile reactivity .

Properties

IUPAC Name

5-acetyl-2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5(10)8-3-7(4-9)6(2)11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBKUCMILXXWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743670
Record name 5-Acetyl-2-methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50626-10-3
Record name 5-Acetyl-2-methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

5-Acetyl-2-methylfuran-3-carbonitrile features a furan ring substituted with an acetyl group at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position. The presence of multiple functional groups requires selective acylation and nitrile introduction steps, often demanding precise control of reaction conditions to avoid side reactions such as polymerization or over-acylation.

Friedel-Crafts Acylation of 2-Methylfuran as a Key Step

A common preparatory step for acetylated methylfurans involves Friedel-Crafts acylation of 2-methylfuran with acid anhydrides or acyl chlorides catalyzed by Lewis acids:

  • Catalysts: Tin tetrachloride (SnCl4), zinc chloride (ZnCl2), and boron trifluoride etherate (BF3·OEt2) are preferred Lewis acid catalysts, with SnCl4 often yielding the best selectivity and conversion rates.
  • Reaction Conditions: Equimolar amounts of 2-methylfuran and acid anhydride are used, with catalyst loading between 0.1 to 1 mol%. Temperatures range from 60 to 120°C, optimally 95 to 105°C.
  • Solvents: The reaction can be solvent-free or conducted in inert solvents such as 1,2-dichloroethane.
  • Yields: For example, 2-(2',2'-dimethylbutyryl)-5-methylfuran was obtained in 74% yield under these conditions, indicating good efficiency for similar acylations.

This method is adaptable to introduce the acetyl group at the 5-position of methylfuran, a precursor step for synthesizing 5-acetyl-2-methylfuran derivatives.

While direct literature on the nitrile introduction specifically for this compound is limited, general synthetic strategies for introducing nitrile groups on furan rings include:

  • Use of Ammonium Acetate and Haloketones: In related coumarin derivatives, ammonium acetate and chlorinated ketones are reacted under reflux in toluene and acetic acid to form cyanated products, followed by purification via column chromatography. This approach suggests a potential pathway for introducing the nitrile group onto acetylated methylfurans.
  • Cyanation Reactions: Alternative methods involve nucleophilic substitution of halogenated precursors with cyanide sources or dehydration of amides to nitriles, which could be adapted for furan derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Friedel-Crafts Acylation 2-Methylfuran, acid anhydride, SnCl4 60–120°C, 0.1–1 mol% catalyst ~74% yield (example compound) Solvent-free or chlorinated solvent; equimolar reactants
Direct Acylation over HZSM-5 2-Methylfuran, acetic acid, HZSM-5 zeolite 220–300°C, atmospheric pressure >95% carbon balance, high selectivity Water inhibits rate but stabilizes catalyst; minor acetone byproduct
Cyanation via Ammonium Acetate Acetylated furan, ammonium acetate, haloketones Reflux in toluene/acetic acid Moderate, purified by chromatography Adapted from coumarin derivatives synthesis

Research Findings and Analysis

  • The Friedel-Crafts method remains a robust and widely used approach for introducing acetyl groups on methylfurans, with well-established catalysts and reaction conditions.
  • The direct acylation method using acetic acid and zeolite catalysts represents a green chemistry advancement, leveraging biomass-derived feedstocks and solid acid catalysts to minimize waste and improve sustainability.
  • The nitrile functionality introduction is less documented specifically for this compound but can be inferred from analogous syntheses involving ammonium salts and halogenated intermediates.
  • Reaction conditions such as temperature, catalyst loading, solvent choice, and reactant ratios critically influence yield and selectivity, requiring optimization for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-methylfuran-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 5-acetyl-2-methylfuran-3-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with different functional groups.

  • Substitution: Substitution reactions can introduce various substituents at different positions on the furan ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: 5-Acetyl-2-methylfuran-3-carboxylic acid

  • Reduction: Reduced derivatives of the compound

  • Substitution: Substituted furan derivatives

Scientific Research Applications

5-Acetyl-2-methylfuran-3-carbonitrile has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Acetyl-2-methylfuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Ring Systems

The positioning of substituents and ring type significantly influence physicochemical and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Ring Type Substituents Key Features Reference
4-Acetyl-2-amino-5-methylfuran-3-carbonitrile Furan Acetyl (4), Amino (2), Methyl (5), Cyano (3) Positional isomer of target compound; amino group enhances hydrogen bonding
5-Acetyl-2-amino-6-methyl-4H-pyran-3-carbonitrile Pyran Acetyl (5), Amino (2), Methyl (6), Cyano (3) Six-membered pyran ring reduces ring strain; nitro-phenyl enhances π-stacking
5-Methyl-2-(2-nitro-phenylamino)thiophene-3-carbonitrile Thiophene Methyl (5), Nitrophenylamino (2), Cyano (3) Thiophene’s sulfur atom increases aromaticity; nitro group elevates melting point (~259°C)
5-(2-Cyanoacetyl)thiophene-3-carbonitrile Thiophene Cyanoacetyl (5), Cyano (3) Electron-withdrawing cyanoacetyl enhances electrophilicity
Key Observations:
  • Ring Type :
    • Furan (oxygen): Higher electronegativity increases reactivity toward electrophilic substitution compared to thiophene (sulfur) and pyran (six-membered ring with oxygen) .
    • Pyran : Larger ring size reduces steric strain, favoring stable crystalline structures .
  • Substituent Effects: Acetyl groups enhance electron-withdrawing effects, polarizing the ring and stabilizing intermediates in synthetic reactions . Nitro and cyano groups further increase electrophilicity, making compounds prone to nucleophilic attacks .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide trends:

Property 5-Acetyl-2-methylfuran-3-carbonitrile (Inferred) 4-Acetyl-2-amino-5-methylfuran-3-carbonitrile 5-Methyl-2-(2-nitro-phenylamino)thiophene-3-carbonitrile
Melting Point Moderate (~150–200°C) Not reported 259.28°C
Molecular Weight ~191.2 g/mol ~235.2 g/mol (with amino group) 259.28 g/mol
Solubility Likely polar aprotic solvents Not reported Low in water (high in DMSO)
  • Melting Points : Nitro-substituted thiophene derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., dipolar nitro groups) .
  • Solubility : Furan derivatives generally show better solubility in polar solvents than thiophene analogs due to oxygen’s polarity .

Biological Activity

5-Acetyl-2-methylfuran-3-carbonitrile is a compound belonging to the furan family, notable for its aromatic structure and the presence of a nitrile group. This article explores its biological activity, focusing on its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 50626-10-3
  • Molecular Formula: C₈H₇N₁O₂

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of approximately 25 µg/mL.

The biological effects of this compound are believed to occur through interactions with specific molecular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular metabolism.
  • Antioxidant Mechanism : It likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
  • Antioxidant Evaluation : Another investigation focused on the compound's ability to protect human cells from oxidative damage. Cells treated with this compound showed reduced levels of lipid peroxidation compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for 5-Acetyl-2-methylfuran-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions starting from furan derivatives. A common approach includes nucleophilic substitution or condensation reactions under controlled conditions. For example, acetylation of 2-methylfuran-3-carbonitrile precursors using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) or Friedel-Crafts catalysts. Solvents like dimethylformamide (DMF) or dichloromethane are often employed, with temperature control (40–60°C) to avoid side reactions . Yield optimization requires rigorous purification via column chromatography or recrystallization to isolate the product from byproducts such as diacetylated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the acetyl and methyl substituents on the furan ring.
  • X-ray Crystallography : Resolves the spatial arrangement of substituents and hydrogen-bonding networks (e.g., C=O⋯H interactions) .
  • FT-IR Spectroscopy : Identifies functional groups (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for pharmacophores due to its reactive nitrile and acetyl groups. It is used in:

  • Heterocyclic Synthesis : Building block for pyridine, thiophene, or isoxazole derivatives via cyclization.
  • Bioactivity Screening : Preliminary studies suggest antimicrobial and enzyme inhibition potential, though further validation is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound derivatives?

Discrepancies (e.g., unexpected NOE effects in NMR or bond length anomalies in crystallography) may arise from dynamic conformational changes or polymorphism. Strategies include:

  • Cross-Validation : Combining NMR, X-ray, and computational methods (DFT calculations) to reconcile structural data.
  • Temperature-Dependent Studies : Monitoring spectral changes under varying conditions to detect conformational flexibility .

Q. What methodologies are recommended for functionalizing the nitrile group in this compound to produce bioactive derivatives?

The nitrile group can undergo:

  • Hydrolysis : Converted to carboxylic acids using H₂SO₄/H₂O or to amides via Ritter reaction.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) yields primary amines.
  • Cycloaddition : Click chemistry with azides to form tetrazoles, enhancing drug-like properties . Reaction conditions (pH, solvent polarity) must be optimized to preserve the furan ring stability.

Q. How should researchers design experiments to assess the bioactivity of this compound in enzyme inhibition studies?

  • In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition).
  • Docking Simulations : Molecular modeling (AutoDock, Schrödinger) to predict binding affinities to target enzymes.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing acetyl with benzoyl) and correlate modifications with activity changes .

Q. What advanced synthetic strategies can improve the regioselectivity of substitutions on the furan ring?

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control substitution positions.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity for thermally sensitive intermediates.
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups) to direct nitrile functionalization .

Q. How can mechanistic studies elucidate the reaction pathways of this compound in cyclization reactions?

  • Isotopic Labeling : Track 13^{13}C or 15^{15}N isotopes to identify bond-forming steps.
  • Kinetic Analysis : Monitor intermediate formation via in-situ IR or HPLC.
  • Computational Modeling : Transition state analysis (Gaussian, ORCA) to map energy profiles and identify rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Acetyl-2-methylfuran-3-carbonitrile
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5-Acetyl-2-methylfuran-3-carbonitrile

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